
N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)tetrahydrofuran-2-carboxamide,monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)tetrahydrofuran-2-carboxamide, monohydrochloride is a synthetic compound that belongs to the class of piperidine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)tetrahydrofuran-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the phenethyl group and the fluorophenyl group. The final step usually involves the formation of the tetrahydrofuran-2-carboxamide moiety.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, which can change the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the compound’s structure and the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)acetamide
- N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)propionamide
Uniqueness
N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)tetrahydrofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different potency, selectivity, or pharmacokinetic profiles.
Propiedades
Fórmula molecular |
C24H30ClFN2O2 |
|---|---|
Peso molecular |
433.0 g/mol |
Nombre IUPAC |
N-(4-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C24H29FN2O2.ClH/c25-20-8-10-21(11-9-20)27(24(28)23-7-4-18-29-23)22-13-16-26(17-14-22)15-12-19-5-2-1-3-6-19;/h1-3,5-6,8-11,22-23H,4,7,12-18H2;1H |
Clave InChI |
LQAONDGHBDVCID-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=C(C=C4)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


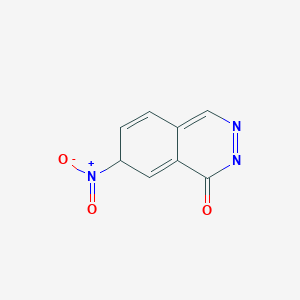

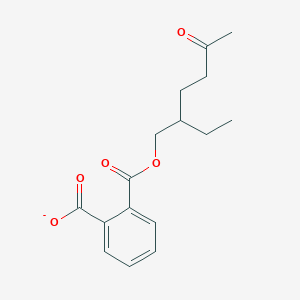
![[2-[hydroxy-[2-[(Z)-octadec-9-enoxy]ethyl]phosphanyl]-2-oxoethyl]-trimethylazanium](/img/structure/B12352885.png)
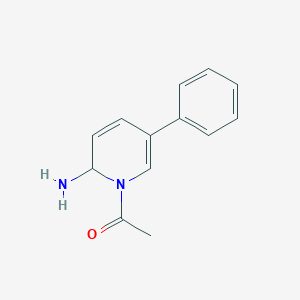

![3-Nitro-3a,4-dihydropyrrolo[3,2-b]pyridin-5-one](/img/structure/B12352902.png)
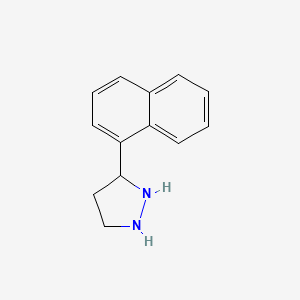
![5-(2-Chlorophenyl)-7-fluoro-8-methoxy-3-methylpyrazolo[3,4-b][1,4]benzodiazepine](/img/structure/B12352912.png)
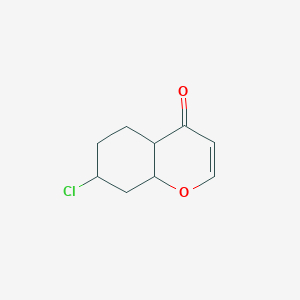
![1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane;hydrochloride](/img/structure/B12352921.png)
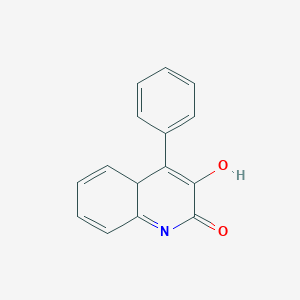
![2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile](/img/structure/B12352932.png)

